Positional Isomer Differentiation
The target compound is a single, well-defined structural isomer with a monoisotopic mass of 274.0121 Da . Its most common analog, 2-chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine (CAS 1208087-07-3), despite sharing the same molecular formula and average mass, is a distinct chemical entity with a different arrangement of the chlorine atom (position 2 vs. position 6) . This is not a trivial difference; the chlorine's position on a pyrimidine ring dramatically alters its electronic properties and reactivity, directly impacting its utility as a synthetic intermediate.
| Evidence Dimension | Exact Molecular Identity (Monoisotopic Mass & Positional Isomerism) |
|---|---|
| Target Compound Data | Monoisotopic Mass: 274.0121 Da; Structure: 4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine |
| Comparator Or Baseline | 2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine; Monoisotopic Mass: 274.0121 Da; Structure: Chlorine substitution at the 2-position |
| Quantified Difference | Exact structural isomer; monoisotopic mass is identical, but the chemical and pharmacological properties of derived products are expected to diverge based on well-established pyrimidine structure-activity relationships. |
| Conditions | High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can unambiguously distinguish between these isomers. |
Why This Matters
For procurement, this confirms the need to order the exact CAS number (885111-24-0) to ensure the correct regiochemistry for a specific synthetic sequence, as the 2-chloro analog is a different chemical with different reactivity.
